An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a benzene ring fused to a thiazole ring and substituted with a bromophenyl group, imparts unique physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental protocols related to 2-(4-Bromophenyl)benzothiazole, intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical Properties and Structure
2-(4-Bromophenyl)benzothiazole is a solid at room temperature, with its appearance ranging from a white to pale yellow powder or crystalline solid[1]. Its core structure features a benzothiazole moiety linked at the 2-position to a 4-bromophenyl group.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)benzothiazole
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈BrNS | [2][3] |
| Molecular Weight | 290.18 g/mol | [2][3] |
| Melting Point | 132-136 °C | [3] |
| Boiling Point | 398 °C at 760 mmHg | [4][5] |
| Physical Form | Solid, powder, or crystals | [1] |
| Color | White to pale yellow | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO; limited solubility in water. | [6] |
| SMILES | Brc1ccc(cc1)-c2nc3ccccc3s2 | [3] |
| InChI Key | FQIRBKKYMJKENC-UHFFFAOYSA-N | [2] |
Experimental Protocols
The following sections detail the common experimental procedures for the synthesis and characterization of 2-(4-Bromophenyl)benzothiazole.
Synthesis Protocol: Condensation of 2-Aminothiophenol and 4-Bromobenzoyl Chloride
The most prevalent method for the synthesis of 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate acyl chloride[7].
Materials:
-
2-Aminothiophenol
-
4-Bromobenzoyl chloride
-
Pyridine
-
Toluene
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) in toluene.
-
Add pyridine (1.1 equivalents) to the solution to act as a base.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in toluene to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 2-(4-Bromophenyl)benzothiazole as a solid.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The aromatic protons of the benzothiazole and bromophenyl rings are expected to appear in the range of δ 7.0-8.5 ppm.
-
¹³C NMR: Acquire the spectrum in the same solvent. The carbon signals for the aromatic rings will be observed in the downfield region, typically between δ 110-155 ppm. The carbon of the C=N bond in the thiazole ring will appear at a lower field.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film.
-
Look for characteristic absorption bands:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
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C=N stretching of the thiazole ring: ~1580-1620 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
-
3. Mass Spectrometry (MS):
-
Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 290.18 g/mol , with a characteristic isotopic pattern for the bromine atom (approximately equal intensity peaks for M and M+2).
Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[8][9]. While a specific signaling pathway directly modulated by 2-(4-Bromophenyl)benzothiazole is not yet fully elucidated, closely related analogs have shown inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[5][10]. The inhibition of FAAH, in particular, is a promising strategy for pain management.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous AEA levels, which can then activate cannabinoid receptors (CB1 and CB2) and produce analgesic and anti-inflammatory effects.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. 2-(4-Bromophenyl)benzothiazole | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenyl)benzothiazole 97 19654-19-4 [sigmaaldrich.com]
- 4. 2-(4-Bromophenyl)benzo[d]thiazole | 19654-19-4 [sigmaaldrich.com]
- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
